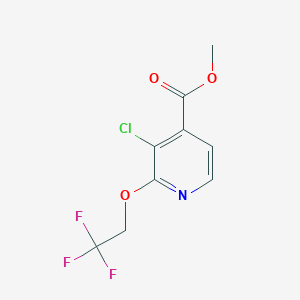

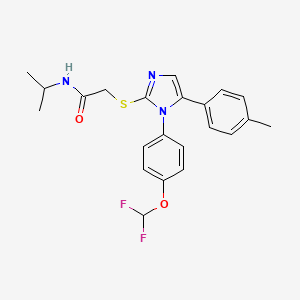

![molecular formula C10H15N3O2 B2518359 3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199385-13-0](/img/structure/B2518359.png)

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of triazole, a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its significance in pharmaceutical chemistry due to its resemblance to the peptide bond and its ability to mimic biological properties .

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 2,4,5-trisubstituted oxazoles, which are structurally related to triazoles, can be achieved through the reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles in the presence of tin(IV) chloride . Similarly, the synthesis of 1,2,3-tris(oxazolinyl)cyclopropanes from 2-chloromethyl-2-oxazolines involves treatment with strong bases and subsequent addition of electrophiles . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the orientation of the triazole ring and its substituents. For example, in the crystal structure of 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, the triazole ring lies in a plane orthogonal to the cyclopropyl ring, indicating delocalization of π-electron density within the triazole ring . This information can be used to infer the molecular geometry and electronic distribution of "3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one".

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the reaction of semicarbazones with isocyanides and formic acids can lead to the formation of triazine derivatives, which can be further modified to obtain different substituents on the triazole ring . This suggests that "3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" could also be amenable to chemical modifications through similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular and crystal structures. Polymorphism, as observed in 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, can lead to different physical properties due to variations in molecular conformations and crystal packing . The presence of substituents on the triazole ring can also affect the compound's solubility, melting point, and stability. The analysis of related compounds suggests that "3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" may exhibit unique physical and chemical properties that could be explored for potential applications.

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- Heterocyclic Derivative Syntheses : The catalytic reactions under oxidative carbonylation conditions to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives demonstrate the compound's role in creating valuable heterocyclic structures (Bacchi et al., 2005).

- Crystal and Molecular Structures : Analysis of triazole derivatives, including structures similar to the target compound, provides insights into their molecular disposition, π-electron density delocalization, and the formation of supramolecular chains via hydrogen bonding and other interactions (Boechat et al., 2010).

- Green Chemistry Approaches : The development of environmentally friendly protocols for synthesizing triazoles underscores the compound's relevance in sustainable chemistry practices (Singh et al., 2013).

Advanced Materials and Biological Studies

- Molecular Electrostatic Potential (MEP) Studies : DFT calculations and MEP mapping of triazole derivatives help identify electrophilic and nucleophilic sites, contributing to material science and molecular engineering (Ahmed et al., 2016).

- DNA Interaction Properties : The novel synthesis of peripherally substituted phthalocyanines and their interaction with CT-DNA illustrate potential applications in photodynamic therapy and as anticancer agents, highlighting the compound's role in medicinal chemistry (Demirbaş et al., 2019).

Polymorphism and Molecular Behavior

- Conformational Polymorphs : Studies on dipharmacophore compounds related to "3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one" reveal insights into polymorphism, influencing material properties and drug formulation (Shishkina et al., 2021).

Propiedades

IUPAC Name |

3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-15-8/h7-8H,1-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUKRLDCBIWLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

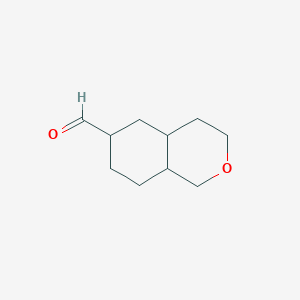

![1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B2518277.png)

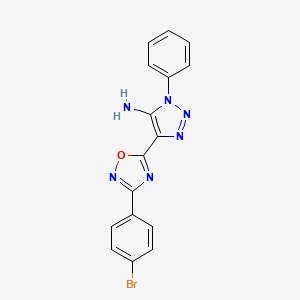

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)

![8-(3-methoxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518296.png)

![N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide](/img/structure/B2518298.png)

![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)